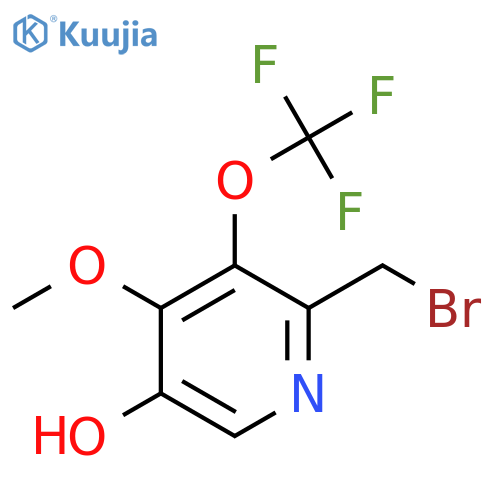Cas no 1806036-37-2 (2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)

1806036-37-2 structure
商品名:2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine
CAS番号:1806036-37-2
MF:C8H7BrF3NO3
メガワット:302.045292139053
CID:4831780
2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H7BrF3NO3/c1-15-7-5(14)3-13-4(2-9)6(7)16-8(10,11)12/h3,14H,2H2,1H3
- InChIKey: FEJZPQJQVPPROY-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C(=CN=1)O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095993-1g |
2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine |
1806036-37-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1806036-37-2 (2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
